molecular formula C20H17FN2O3S2 B2977289 3-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 898447-86-4

3-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2977289
CAS No.: 898447-86-4
M. Wt: 416.49
InChI Key: RGSBQQLAOVVQMU-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline scaffold substituted at the 1-position with a thiophene-2-sulfonyl group and at the 7-position with a 3-fluoro benzamide moiety. The fluorine atom on the benzamide enhances lipophilicity and metabolic stability, while the thiophene sulfonyl group may influence solubility and target binding affinity.

Properties

IUPAC Name

3-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-9-8-14-5-2-10-23(18(14)13-17)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSBQQLAOVVQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines.

Scientific Research Applications

3-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom and thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity and selectivity. The tetrahydroquinoline moiety can also interact with various biological receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroquinoline Derivatives with Carbonyl-Linked Substituents

Compounds 10e, 10f, and 10g (from ) share the tetrahydroquinoline backbone but differ in substituents:

  • 10e : Morpholine-4-carbonyl group at position 1; 3,5-bis(trifluoromethyl)benzamide at position 5.
  • 10f : Piperidine-1-carbonyl group at position 1; 3,5-difluorobenzamide at position 6.
  • 10g : Piperidine-1-carbonyl group at position 1; 3-fluoro-5-(trifluoromethyl)benzamide at position 7.
Key Differences :
Feature Target Compound 10e 10f 10g
1-Position Substituent Thiophene-2-sulfonyl Morpholine-4-carbonyl Piperidine-1-carbonyl Piperidine-1-carbonyl
7-Position Benzamide 3-fluoro 3,5-bis(trifluoromethyl) 3,5-difluoro 3-fluoro-5-(trifluoromethyl)
Electrophilic Character High (sulfonyl group) Moderate (carbonyl) Moderate (carbonyl) Moderate (carbonyl)
Solubility Likely reduced (sulfonyl) Enhanced (morpholine) Moderate (piperidine) Moderate (piperidine)
  • Functional Impact : The thiophene sulfonyl group in the target compound may improve binding to hydrophobic kinase pockets compared to the morpholine/piperidine carbonyl groups in 10e–10g. However, the latter substituents could enhance solubility due to their nitrogen-containing heterocycles.

Benzamide-Containing Pesticides

lists benzamide derivatives like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide). While these are agrochemicals, structural parallels exist:

  • Flutolanil: Shares a trifluoromethyl benzamide group but lacks the tetrahydroquinoline core.
  • Inabenfide : Contains a pyridinecarboxamide group, highlighting how aromatic/heteroaromatic substitutions dictate application specificity.

Research Findings and Implications

  • Target Compound vs. 10e–10g : The thiophene sulfonyl group may confer stronger mTOR inhibition than morpholine/piperidine carbonyls due to enhanced electrophilicity and steric bulk. However, computational studies (e.g., docking scores) would be required to validate this .
  • Fluorine vs. Trifluoromethyl : The 3-fluoro substituent in the target compound balances lipophilicity and steric hindrance, whereas 10e’s 3,5-bis(trifluoromethyl) group could over-prioritize hydrophobicity, reducing solubility.
  • Pesticide vs. Therapeutic Design: Unlike flutolanil, the target compound’s tetrahydroquinoline scaffold and sulfonyl linkage suggest a focus on human kinase targets rather than fungal enzymes .

Biological Activity

3-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound that has garnered interest due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluorinated benzamide moiety.
  • A thiophene sulfonyl group , which may influence its biological interactions.
  • A tetrahydroquinoline backbone , known for its diverse pharmacological properties.

This structural diversity suggests potential activity in various biological pathways.

Inhibition of Enzymatic Activities

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes. For instance, studies on related compounds have demonstrated their ability to inhibit steroid sulfatase (STS), an enzyme involved in steroid metabolism. Inhibitors of STS can be significant in treating hormone-dependent cancers such as breast cancer .

Interaction with Receptors

The compound may also interact with nuclear receptors or other cellular targets. Similar compounds have shown the ability to modulate the activity of receptors involved in inflammatory responses or cancer progression. For example, benzoxazepines have been reported to suppress IL-17 release in T-helper cells through induced-fit binding modes .

Efficacy in Cell Lines

In vitro studies have assessed the efficacy of related compounds against various cancer cell lines. The following table summarizes findings from relevant research:

CompoundCell LineIC50 (μM)Mechanism
6cMCF-70.18STS Inhibition
6jT47D8.7STS Inhibition
6gMDA-MB-23115.9Selective Growth Inhibition

These results indicate that modifications to the compound can significantly enhance its inhibitory effects on cancer cell proliferation.

Case Studies

Case Study 1: Breast Cancer Treatment
A study investigated the effects of a structurally similar compound on estrogen receptor-positive (ER+) breast cancer cells. The compound exhibited significant growth inhibition, suggesting potential use as an adjunct therapy alongside traditional treatments like tamoxifen .

Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory properties of compounds within the same class. These compounds were shown to inhibit pro-inflammatory cytokine release from activated immune cells, indicating a potential role in managing autoimmune conditions .

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